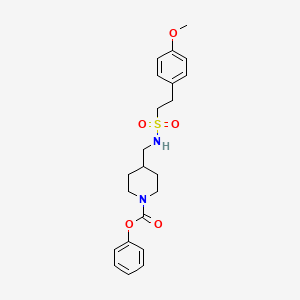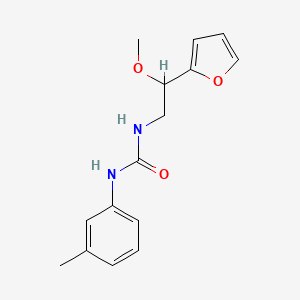
Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy. Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the synthesis of a series of novel triazole-pyrimidine-based compounds involved a series of reactions, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-Methoxyphenethylamine, a related compound, has a molecular weight of 151.21, and its linear formula is CH3OC6H4CH2CH2NH2 .科学的研究の応用
Precursor in Illicit Fentanyl Manufacture
This compound is one of the precursors used in the most common synthesis routes for illicit fentanyl manufacture . Fentanyl is a potent synthetic opioid that is contributing significantly to the opioid crisis in North America .
Neuroprotection and Anti-neuroinflammatory Agents
Triazole-Pyrimidine hybrids, which could potentially include this compound, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in reducing the expression of endoplasmic reticulum (ER) stress and apoptosis markers in human neuronal cells .
Antiproliferative Activities
Benzamide derivatives, which could potentially include this compound, have been studied for their antiproliferative activities . These compounds are being researched as potential inhibitors of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression .
PROTAC Development
This compound could potentially be used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by inducing the degradation of specific proteins within cells .
Selective Estrogen Receptor Modulators (SERMs)
Compounds similar to this one have been studied for their effects as Selective Estrogen Receptor Modulators (SERMs) . SERMs are a class of drugs that act on the estrogen receptor and are used in the treatment of breast cancer and osteoporosis .
作用機序
The mechanism of action of similar compounds has been studied. For instance, the molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
phenyl 4-[[2-(4-methoxyphenyl)ethylsulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-9-7-18(8-10-20)13-16-30(26,27)23-17-19-11-14-24(15-12-19)22(25)29-21-5-3-2-4-6-21/h2-10,19,23H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEIOGGCMOXXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)



![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)
